3-Ethyl-2-thioxo-4-oxazolidinone

Description

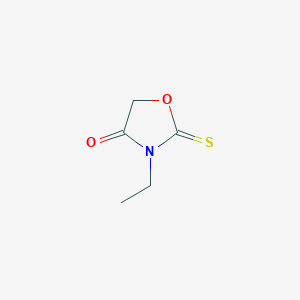

Structure

3D Structure

Properties

IUPAC Name |

3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2S/c1-2-6-4(7)3-8-5(6)9/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZILKBTSQUZJHOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)COC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065128 | |

| Record name | 4-Oxazolidinone, 3-ethyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-66-0 | |

| Record name | 3-Ethyl-2-thioxo-4-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10574-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxazolidinone, 3-ethyl-2-thioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010574660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxazolidinone, 3-ethyl-2-thioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Oxazolidinone, 3-ethyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2-thioxooxazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.044 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethyl-2-thioxo-4-oxazolidinone molecular structure and properties

An In-Depth Technical Guide to 3-Ethyl-2-thioxo-4-oxazolidinone: Structure, Synthesis, and Applications

Executive Summary: this compound is a heterocyclic compound belonging to the oxazolidinone family, a class of molecules renowned for its significant contributions to medicinal chemistry. The substitution of the C2 carbonyl oxygen with sulfur—creating a thioxo group—imparts unique physicochemical properties and biological activities, distinguishing it from conventional oxazolidinones. This guide provides a comprehensive technical overview of its molecular structure, properties, synthesis, reactivity, and key applications, with a focus on its potential in anticancer and antimicrobial research. It is intended for researchers and professionals in drug development, offering insights grounded in established chemical principles and experimental evidence.

Introduction to the 2-Thioxo-4-Oxazolidinone Scaffold

The oxazolidinone ring is a privileged scaffold in modern drug discovery, most famously represented by the antibiotic Linezolid. These five-membered heterocyclic systems are valued for their synthetic tractability and their ability to interact with biological targets. The introduction of a thioxo group at the C2 position, as seen in this compound, significantly modulates the electronic and steric profile of the molecule. This modification enhances the nucleophilicity of the exocyclic sulfur, creating a versatile handle for synthetic elaboration, and can lead to novel mechanisms of biological action, including the generation of reactive oxygen species (ROS).[1] This guide focuses specifically on the N-ethylated derivative, a key intermediate and a subject of study in its own right.

Molecular Structure and Physicochemical Properties

A thorough understanding of a compound's physical and structural characteristics is fundamental to its application. These properties dictate its solubility, stability, reactivity, and potential for interaction with biological systems.

Molecular Identity

Correctly identifying a chemical entity is the first step in any scientific investigation. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | 3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one | [1][2] |

| CAS Number | 10574-66-0 | |

| Molecular Formula | C₅H₇NO₂S | [1] |

| Molecular Weight | 145.18 g/mol | [1][2] |

| SMILES | CCN1C(=O)COC1=S | [1] |

| InChI Key | ZILKBTSQUZJHOI-UHFFFAOYSA-N | [1] |

Structural Features

The molecule is built upon a five-membered oxazolidinone ring containing nitrogen, oxygen, and sulfur atoms.[1] The ethyl group at the N3 position provides steric bulk and influences the molecule's lipophilicity. The two key functional groups are the C4-ketone and the C2-thioketone (thioxo group). The thioxo group is particularly important, serving as a soft nucleophile that can readily react with soft electrophiles, a property crucial for the synthesis of derivatives.[1]

Figure 2: General Synthetic Workflow

Protocol: Synthesis via Cyclization

This protocol describes a representative method for laboratory-scale synthesis.

-

Rationale: Sodium ethoxide is used as a strong base to deprotonate the thiourea, creating a nucleophile that attacks the electrophilic carbon of ethyl chloroacetate. Ethanol is a suitable polar protic solvent for these reactants. The subsequent intramolecular cyclization is a thermodynamically favorable process leading to the stable five-membered ring.

-

Step-by-Step Methodology:

-

Preparation: To a solution of sodium ethoxide (1.1 equivalents) in absolute ethanol in a round-bottom flask equipped with a reflux condenser, add N-ethylthiourea (1.0 equivalent) portion-wise at room temperature.

-

Addition: Stir the mixture for 30 minutes to ensure complete formation of the thiourea salt. Subsequently, add ethyl chloroacetate (1.05 equivalents) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl). The resulting precipitate is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

-

-

Self-Validation: The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 3.0 (NMR, IR, MS) and by melting point analysis. A sharp melting point consistent with the literature value indicates high purity.

Chemical Reactivity

The reactivity of this compound is dominated by the thioxo group at the C2 position.

-

Nucleophilic Substitution at Sulfur: The exocyclic sulfur atom is a soft nucleophile and readily participates in S-alkylation reactions with alkyl halides (e.g., benzyl bromide) in a polar aprotic solvent like DMF. [1]This reaction is a cornerstone for creating libraries of derivatives, as it allows for the introduction of diverse functionalities. These S-alkylated intermediates are critical precursors for synthesizing other biologically active heterocycles. [1]* Hydrolysis: The oxazolidinone ring can undergo hydrolysis under strong acidic or basic conditions, leading to ring-opening. This instability should be considered when planning reactions or formulating the compound. [1]* Cyclization Reactions: The bifunctional nature of the molecule allows it to react with various electrophiles to form more complex, fused cyclic structures. [1]

Applications in Research and Drug Development

The unique structural features of this compound make it a compound of interest in several areas of therapeutic research.

Anticancer Potential

Derivatives of 2-thioxo-oxazolidinones have demonstrated significant biological activity in anticancer research. [1]The proposed mechanism of action is often multifactorial.

-

Induction of Apoptosis: Studies have shown that these compounds can induce programmed cell death (apoptosis) in cancer cells. [1]* Mitochondrial Pathway Activation: A key mechanism involves the activation of the intrinsic apoptotic pathway. Exposure of cancer cells to related compounds has been shown to trigger a significant increase in reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential. [1]This leads to the release of cytochrome c and the subsequent activation of caspases, executing the apoptotic process. [1]* Cell Cycle Arrest: These molecules can also interfere with the cell cycle, arresting its progression and thereby inhibiting tumor growth. [1]

Antimicrobial Activity

The broader oxazolidinone class is well-known for its antibacterial properties. While traditional oxazolidinones target bacterial protein synthesis, the thioxo modification may introduce additional mechanisms of action. [1]Research has explored the potential of this compound and its derivatives as antimicrobial agents against various bacteria and fungi. [1]

Synthetic Intermediate

Beyond its own biological activity, this compound serves as a valuable precursor for synthesizing more complex molecules. [1]Its defined reactivity allows it to be incorporated into larger structures, making it a useful building block in a medicinal chemist's toolkit. For instance, it can be used in asymmetric alkylation strategies where the thioxo group helps to stabilize the enolate, enabling stereoselective bond formation. [1]

Safety and Handling

While a complete toxicological profile for this compound is not publicly available, standard laboratory safety practices for handling new chemical entities should be strictly followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. * Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage class is for non-combustible solids. * Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.

Conclusion and Future Outlook

This compound is a versatile heterocyclic compound with a compelling profile for applications in medicinal chemistry and organic synthesis. Its unique structure, characterized by the reactive thioxo group, provides a platform for developing novel therapeutic agents, particularly in the fields of oncology and infectious diseases.

Future research should focus on several key areas:

-

Derivative Library Synthesis: Leveraging the reactivity of the thioxo group to create a diverse library of derivatives for structure-activity relationship (SAR) studies.

-

In-depth Biological Profiling: Comprehensive screening of the compound and its analogs against a wide range of cancer cell lines and microbial strains to fully elucidate their therapeutic potential.

-

Toxicological Evaluation: Performing detailed in vitro and in vivo toxicological studies to establish a safety profile.

-

Crystallographic Studies: Obtaining a single-crystal X-ray structure to confirm its solid-state conformation and to aid in computational docking studies with biological targets.

By pursuing these avenues, the scientific community can unlock the full potential of this promising molecular scaffold.

References

-

PubChem. 4-Oxazolidinone, 3-ethyl-2-thioxo- | C5H7NO2S | CID 82734. [Link]

-

NIST. 4-Thiazolidinone, 3-ethyl-2-thioxo-. [Link]

-

Kamal, A., et al. (2021). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. National Institutes of Health. [Link]

Sources

An In-depth Technical Guide to 3-Ethyl-2-thioxo-4-oxazolidinone

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing detailed information on 3-Ethyl-2-thioxo-4-oxazolidinone, including its chemical data, synthesis, applications, and safety protocols.

Core Compound Identification

This compound is a heterocyclic compound belonging to the oxazolidinone family.[1] It is distinguished by a five-membered ring containing nitrogen, oxygen, and a thioxo group at the 2-position.[1] This structure is a key building block in synthetic organic chemistry and medicinal research.

-

IUPAC Name : 3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one[1][3]

-

Synonyms : 4-Oxazolidinone, 3-ethyl-2-thioxo-

Physicochemical and Safety Data Summary

The key quantitative properties and safety classifications for this compound are summarized below for quick reference.

| Property | Value | Source |

| CAS Number | 10574-66-0 | [2] |

| EC Number | 234-162-0 | [2] |

| Molecular Weight | 145.18 g/mol | [2] |

| Melting Point (mp) | 39-41 °C (lit.) | [2] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Assay Purity | ≥97% | [2] |

| SMILES | CCN1C(=O)COC1=S | [1][2] |

| InChI Key | ZILKBTSQUZJHOI-UHFFFAOYSA-N | [1][2] |

| Storage Class | 13 - Non-Combustible Solids | [2] |

| WGK (Water Hazard Class) | WGK 3 (highly hazardous to water) | [2] |

Synthesis Pathway and Protocol

The synthesis of this compound is commonly achieved through the cyclization of appropriate linear precursors.[1] One established method involves the reaction of an N-ethyl-substituted thiourea derivative with an acetate compound.

Conceptual Synthesis Workflow

The following diagram illustrates a representative synthesis route.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol

This protocol describes a general procedure for the synthesis. Causality: The choice of a strong, non-nucleophilic base is critical in the cyclization step to deprotonate the hydroxyl group of the intermediate without attacking the thiocarbonyl, thus favoring the desired intramolecular ring closure.

-

Step 1: Formation of the Thiocarbamate Intermediate

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve ethyl isothiocyanate (1.0 eq) and glycolic acid (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of a coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq), dissolved in the same solvent.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

-

Step 2: Cyclization to Form the Oxazolidinone Ring

-

Filter the reaction mixture to remove the urea byproduct (in the case of DCC).

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the crude intermediate in a fresh portion of THF.

-

Add a strong, non-nucleophilic base, such as Sodium Hydride (NaH) (1.2 eq), portion-wise at 0 °C.

-

Stir the mixture at room temperature for 4-6 hours until cyclization is complete (monitored by TLC).

-

-

Step 3: Work-up and Purification

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

-

Core Applications and Chemical Reactivity

The unique structure of this compound makes it a versatile tool in several scientific domains.

A. Chiral Auxiliary in Asymmetric Synthesis

Analogous to Evans' oxazolidinones, this compound serves as a powerful chiral auxiliary for stereoselective C-C bond formation.[1] The thioxo group at the C2 position enhances the stability and stereoselectivity of the corresponding enolate.[1]

-

Mechanism of Action : The bulky oxazolidinone ring creates a sterically hindered environment. After N-acylation and deprotonation to form an enolate, one face of the enolate is effectively blocked. An incoming electrophile is therefore directed to the opposite, less hindered face, resulting in a highly stereoselective alkylation. The thioxo group's electronic properties can further influence the enolate's geometry and reactivity.

The following diagram illustrates the logical flow of an asymmetric alkylation using this type of auxiliary.

Caption: Logical workflow of asymmetric alkylation using a chiral auxiliary.

B. Scaffold in Medicinal Chemistry

The oxazolidinone core is a well-established pharmacophore, particularly known for its antimicrobial properties.[1] this compound and its derivatives are actively investigated for a range of therapeutic applications.

-

Anticancer Activity : Studies have shown that derivatives of 2-thioxo-oxazolidinones can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth.[1] The mechanism often involves interaction with proteins that regulate the cell cycle and cell survival pathways.[1]

-

Antimicrobial Agents : As part of the broader oxazolidinone class, this compound serves as a template for developing new antibiotics.[1] The 4-thiazolidinone core, a related structure, is a privileged scaffold in medicinal chemistry with documented antimicrobial, antiviral, and anticancer properties.[4][5][6]

-

Chemical Intermediate : It is a valuable precursor for synthesizing more complex, biologically active molecules.[1] The thioxo group is a soft nucleophile that can react with electrophiles like alkyl halides to create S-alkylated derivatives, which are key intermediates in the synthesis of other heterocyclic systems.[1]

Analytical Characterization

To confirm the identity and purity of this compound, standard spectroscopic methods are employed.

-

Infrared (IR) Spectroscopy : The IR spectrum would exhibit characteristic absorption bands for the key functional groups. Expect a strong stretching band for the carbonyl group (C=O) of the oxazolidinone ring, typically around 1700-1760 cm⁻¹, and a band for the thiocarbonyl group (C=S).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : The proton NMR spectrum would clearly show signals corresponding to the ethyl group: a triplet for the methyl (-CH₃) protons and a quartet for the methylene (-CH₂-) protons. Additionally, a singlet would be present for the methylene protons within the oxazolidinone ring.

-

¹³C-NMR : The carbon NMR would show distinct signals for the carbonyl carbon, the thiocarbonyl carbon, and the three different methylene carbons, as well as the methyl carbon.

-

-

Mass Spectrometry (MS) : Mass spectrometry would confirm the molecular weight of the compound, showing a molecular ion peak (M+) corresponding to 145.18 g/mol .

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. The following precautions are based on available safety data.[2][8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[2] Use a NIOSH/MSHA approved respirator (e.g., N95) if dust is generated.[2][8]

-

Handling : Use only in a well-ventilated area or under a chemical fume hood.[8] Avoid breathing dust, mist, or vapors.[8] Wash hands and any exposed skin thoroughly after handling.[8] Prevent contact with eyes, skin, and clothing.

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents. The compound is classified as a non-combustible solid.[2]

-

First Aid :

-

Inhalation : If inhaled, move the person to fresh air and seek immediate medical attention.[8]

-

Skin Contact : Take off contaminated clothing immediately. Rinse skin with plenty of water. If irritation or a rash occurs, get medical advice.[8][10]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[8][10]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

-

References

-

U.S. Environmental Protection Agency (EPA). 4-Oxazolidinone, 3-ethyl-2-thioxo- - Substance Details. Available at: [Link]

-

CHEMICAL POINT. This compound. Available at: [Link]

-

Cheméo. Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Available at: [Link]

-

Thor Specialities (UK) LTD. (2019, November 6). Safety data sheet. Available at: [Link]

-

CPAChem. (2024, January 15). Safety data sheet. Available at: [Link]

-

Salman B.S., et al. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. Available at: [Link]

-

NIST. 4-Thiazolidinone, 3-ethyl-2-thioxo-. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Lesyk, R., et al. 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science. Available at: [Link]

-

SpectraBase. 3-Ethyl-2-oxazolidinone. Available at: [Link]

-

NIST. 4-Thiazolidinone, 3-ethyl-2-thioxo- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Available at: [Link]

-

Kumar, A., et al. (2022). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Future Journal of Pharmaceutical Sciences, 8(1), 2. Available at: [Link]

-

Al-Jaff, S. A., & Jassim, A. M. (2022). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. Letters in Applied NanoBioScience, 12(3), 82. Available at: [Link]

-

Gorniak, S., et al. (2022). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. Pharmaceuticals, 15(11), 1361. Available at: [Link]

-

Lesyk, R., et al. (2020). Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Journal of Medical Science, 89(1), 57-67. Available at: [Link]

Sources

- 1. Buy this compound | 10574-66-0 [smolecule.com]

- 2. 3-Ethyl-2-thioxo-4-oxazolidinon 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 5. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 7. chemmethod.com [chemmethod.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. leap.epa.ie [leap.epa.ie]

The Rising Therapeutic Potential of 3-Ethyl-2-thioxo-4-oxazolidinone and Its Derivatives

An In-Depth Technical Guide

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides a comprehensive technical overview of the burgeoning field of 3-Ethyl-2-thioxo-4-oxazolidinone and its derivatives. We will delve into the core molecular structure, synthetic strategies, and the diverse biological activities that position this scaffold as a promising candidate for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of this heterocyclic compound family.

The Core Scaffold: Understanding this compound

This compound is a heterocyclic compound featuring a five-membered oxazolidinone ring. Its chemical structure, with a molecular formula of C₅H₇NO₂S, is distinguished by a thioxo group at the C2 position, an oxo group at C4, and an ethyl group attached to the nitrogen at N3.[1] This core structure is a member of the broader oxazolidinone family, a class of compounds renowned for its applications in medicinal chemistry, most notably as antimicrobial agents.[1]

The presence of the thioxo group and the ethyl substituent are critical determinants of the molecule's chemical reactivity and biological activity. The ethyl group at the N3 position, in particular, plays a significant role in defining the compound's overall bioactivity profile.[1] The scaffold's unique electronic and steric properties allow for diverse chemical modifications, making it an excellent starting point for the synthesis of a wide array of biologically active derivatives.

Synthesis of the Core and Its Derivatives

The synthesis of this compound and its derivatives can be achieved through various established chemical routes. A common method involves the cyclization of appropriate precursors.[1][2] The reactivity of the core scaffold, particularly the thioxo group at position 2, allows for further modifications. For instance, the thioxo group can act as a soft nucleophile, reacting with alkyl halides to form S-alkylated derivatives, which are crucial intermediates in synthesizing compounds with enhanced antimicrobial activity.[1]

A generalized workflow for the synthesis and derivatization is outlined below.

Caption: General workflow for synthesis and derivatization.

Anticancer Activity: A Primary Therapeutic Avenue

Significant research has highlighted the potential of this compound derivatives as potent anticancer agents.[1] Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit tumor proliferation across various cancer cell lines.[1]

Mechanism of Action

The anticancer effects of these derivatives are often multifactorial, involving the modulation of key cellular pathways that regulate cell cycle progression and survival.[1] A primary mechanism involves the induction of apoptosis through the mitochondrial pathway.

Key mechanistic events include:

-

Cell Cycle Arrest: Treatment with these compounds has been shown to cause cell cycle arrest, particularly at the G1/S phase transition. This is correlated with a significant reduction in the expression of cyclin D1 and decreased phosphorylation of the retinoblastoma (Rb) protein.[1]

-

Induction of Oxidative Stress: The compounds can trigger a substantial increase in intracellular reactive oxygen species (ROS), leading to oxidative stress.[1]

-

Mitochondrial Disruption: The increase in ROS is coupled with a reduction in the mitochondrial membrane potential, a key event that initiates the intrinsic apoptotic cascade.[1]

Caption: Anticancer mechanism of action diagram.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on the nature and position of substituents.

-

Aromatic Ring Substitutions: For derivatives containing a phenyl ring system, the electronic properties of the substituents are crucial. Electron-withdrawing groups, particularly at the para position, generally enhance anticancer activity.[1]

-

N3-Position: The ethyl group at the N3 position is a key determinant of the molecule's overall bioactivity.[1]

| Derivative/Substituent | Target Cell Line | IC₅₀ (µM) | Reference |

| 4-methoxyphenyl derivative | Sf9 (insect cells) | 10.39 | [1] |

| (Z)-2-aryl-5-(4-oxo-3-phenethyl-2-thioxothiazolidinylidenemethyl)-furans | Anti-HIV | - | [3] |

| Thiazolidinone-isatin hybrid (7g) | A549, MCF-7, PC3 | Potent Activity | [4] |

Antimicrobial Activity: A Broad Spectrum of Action

The oxazolidinone class is well-established for its antibacterial properties.[1] Derivatives of the 2-thioxo-4-oxazolidinone and the related 2-thioxo-imidazolidinone scaffolds have demonstrated promising activity against a range of bacterial and fungal pathogens.[5][6][7]

Antibacterial and Antifungal Efficacy

Various studies have synthesized and screened novel derivatives, identifying compounds with significant minimum inhibitory concentrations (MIC) against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[5][6]

-

Example 1: Compound N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide (5b) showed antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa with MIC values of 25 mg/mL.[5]

-

Example 2: Several derivatives exhibited antifungal activity against Candida albicans and Aspergillus niger at varying MIC values.[5][6]

The structure-activity relationship studies reveal that lipophilicity and the specific nature of substituents significantly influence the antimicrobial potency.[8]

| Compound ID | Target Organism | MIC | Reference |

| Compound 5b | S. aureus, P. aeruginosa | 25 mg/mL | [5] |

| Compound 5a, 5b, 5c, 5e | C. albicans | Various | [5] |

| Various derivatives | A. niger | Various | [5] |

Experimental Protocols: Methodologies for Biological Evaluation

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of newly synthesized compounds.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).[4]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion)

This method is used for preliminary screening of antimicrobial activity.[7]

Objective: To qualitatively assess the antimicrobial activity of test compounds.

Step-by-Step Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud Dextrose agar for fungi and pour into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) of the test organism.

-

Lawn Culture: Evenly spread the microbial inoculum over the surface of the agar plate to create a lawn.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar.

-

Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Use standard antibiotics (e.g., ampicillin, gentamicin) and a solvent control.[7]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Caption: Workflow for Agar Well Diffusion Assay.

Conclusion and Future Directions

The this compound scaffold represents a versatile and highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant potential in oncology and infectious diseases. The structure-activity relationships explored to date indicate that targeted modifications can fine-tune the biological activity, enhancing potency and selectivity.

Future research should focus on:

-

Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by the most potent derivatives.

-

Lead Optimization: Systematic chemical modification to improve pharmacokinetic and pharmacodynamic properties (ADME/Tox).

-

In Vivo Studies: Advancing the most promising lead compounds into preclinical animal models to validate their efficacy and safety.

The continued exploration of this chemical space is poised to yield novel drug candidates to address unmet needs in cancer and antimicrobial therapy.

References

-

ResearchGate. (2022, August 6). (PDF) Synthesis of novel 2-thioxo-4-imidazolidinone derivatives and evaluation of their antibacterial, and antifungal activities. [Link]

-

ACG Publications. (2022, December 30). Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives. [Link]

-

ResearchGate. Scheme 19. 4-Thiazolidinone derivatives showing antiviral activity (47e50). [Link]

-

PubMed. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives. [Link]

-

National Institutes of Health. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. [Link]

-

ResearchGate. Synthesis and antimicrobial activity of some new N-glycosides of 2-thioxo-4-thiazolidinone derivatives | Request PDF. [Link]

-

ResearchGate. (2016, January 7). (PDF) Synthesis of Some 2-Thioxo-imidazolidin-4-one Derivatives and its Antimicrobial Activity. [Link]

-

National Institutes of Health. Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus Strains Possessing the cfr Methyltransferase Gene or Ribosomal Mutations. [Link]

-

PubMed. (2015, May 1). Design, synthesis and preliminary bioactivity studies of 2-thioxo-4-thiazolidinone derivatives as Bcl-2 inhibitors. [Link]

-

PubMed Central. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. [Link]

-

Digital Medicine Association. (2022, January 28). Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives. [Link]

-

ResearchGate. synthesis, characterization and biological activities of 4-thiazolidinone and 2-azetidinone derivatives. [Link]

-

Biointerface Research in Applied Chemistry. (2021, December 5). Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. [Link]

-

Amanote Research. Synthesis of Ethyl 2-Thioxo (And 2-Methylene)thiazoline-4-Acetates. [Link]

-

Life Academy of Biomedicine and Science. (2022, April 20). Synthesis of some new Thiazolidine and 1,3,4-Oxadiazole Derived from L-cysteine and Study of Their Biological Activity. [Link]

-

MDPI. The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. [Link]

-

PubMed. (2001, April). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones. [Link]

-

ResearchGate. A study on the biological activity of 2-thioxo-imidazolidin-4-ones. [Link]

-

Chemical Methodologies. (2022, June 25). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. [Link]

-

ResearchGate. (PDF) Thiazolidinones: Synthesis, Reactivity, and Their Biological Applications. [Link]

-

CHEMICAL POINT. This compound. [Link]

Sources

- 1. Buy this compound | 10574-66-0 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biointerfaceresearch.com [biointerfaceresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. acgpubs.org [acgpubs.org]

- 7. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 2. Relationship between lipophilicity and antibacterial activity in 5-thiocarbonyl oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Threat Advantage: A Technical Guide to the Anticancer and Antimicrobial Potential of 3-Ethyl-2-thioxo-4-oxazolidinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rise of multidrug-resistant pathogens and the persistent challenge of cancer necessitate the exploration of novel chemical scaffolds with diverse biological activities. The oxazolidinone core, a well-established pharmacophore in antimicrobial agents, has garnered increasing attention for its potential in oncology. This technical guide provides an in-depth analysis of 3-Ethyl-2-thioxo-4-oxazolidinone, a distinct member of this class, highlighting its promising dual anticancer and antimicrobial properties. We will delve into its synthesis, molecular mechanisms of action, and provide detailed protocols for its evaluation, offering a comprehensive resource for researchers in drug discovery and development.

Introduction: The Versatility of the 2-Thioxo-4-Oxazolidinone Scaffold

The oxazolidinone ring system is a cornerstone in medicinal chemistry, most famously represented by the antibiotic linezolid, which combats multidrug-resistant Gram-positive bacteria by inhibiting protein synthesis.[1][2] The substitution of the oxygen atom at the C2 position with a sulfur atom, creating the 2-thioxo-4-oxazolidinone scaffold, significantly alters the molecule's electronic and steric properties, unlocking a broader spectrum of biological activities.[3] This modification has been shown to not only retain but in some cases enhance antimicrobial efficacy but also to confer potent anticancer properties.[3]

This compound (Figure 1) emerges as a compound of particular interest within this class. The ethyl group at the N3 position provides an optimal balance of lipophilicity and steric bulk, contributing to its biological activity. This guide will explore the available scientific evidence supporting the dual therapeutic potential of this specific molecule.

Figure 1: Chemical Structure of this compound

-

IUPAC Name: 3-ethyl-2-sulfanylidene-1,3-oxazolidin-4-one

-

Molecular Formula: C₅H₇NO₂S

-

Molecular Weight: 145.18 g/mol

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and effective method involves the cyclization of an appropriate precursor. One reported method involves the reaction of ethyl chloroacetate with N-ethylthiourea.[3]

Conceptual Synthesis Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

While various specific protocols exist, the general principle involves a condensation and subsequent intramolecular cyclization to form the 5-membered oxazolidinone ring. The thioxo group at the C2 position can also serve as a nucleophile for further derivatization to explore structure-activity relationships.[3]

Anticancer Potential: A Multi-pronged Attack on Cancer Cells

Emerging evidence strongly suggests that this compound and its closely related derivatives possess significant anticancer activity. The proposed mechanisms are multifactorial, targeting key cellular processes involved in cancer cell proliferation and survival.

Induction of Apoptosis via the Intrinsic Pathway

A primary mechanism of anticancer action for this compound is the induction of programmed cell death, or apoptosis. Studies indicate that this compound preferentially activates the intrinsic (mitochondrial) apoptosis pathway.

Key Events in the Intrinsic Apoptosis Pathway Induced by this compound:

-

Increased Reactive Oxygen Species (ROS) Production: The compound triggers a significant increase in intracellular ROS levels.

-

Mitochondrial Membrane Depolarization: The elevated ROS leads to a reduction in the mitochondrial membrane potential.

-

Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.

-

Apoptosome Formation and Caspase-9 Activation: Cytosolic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.

-

Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell.

Caption: Potential inhibition of the PI3K/AKT signaling pathway by 2-thioxo-4-oxazolidinone derivatives.

Quantitative Anticancer Activity

The cytotoxic effects of this compound have been quantified against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate its potency.

| Cell Line | Cancer Type | IC₅₀ (µM) | Citation |

| MCF-7 | Breast Adenocarcinoma | 17.66 | |

| HeLa | Cervical Adenocarcinoma | 31.10 |

Antimicrobial Potential: Targeting Bacterial Protein Synthesis

The oxazolidinone class of antibiotics, including linezolid, are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit and preventing the formation of the initiation complex. [2][4]The 2-thioxo modification in this compound appears to enhance its binding affinity to the peptidyl transferase center of the 50S subunit, contributing to its potent antibacterial activity, particularly against resistant Gram-positive strains.

Mechanism of Action

The primary antimicrobial mechanism of this compound is the inhibition of bacterial protein synthesis.

-

Binding to the 50S Ribosomal Subunit: The molecule binds to the P-site of the 50S ribosomal subunit.

-

Inhibition of Initiation Complex Formation: This binding event prevents the formation of the functional 70S initiation complex, which is a crucial first step in protein synthesis.

-

Bacteriostatic Effect: By halting protein synthesis, the bacteria are unable to produce essential proteins for growth and replication, leading to a bacteriostatic effect.

Caption: Mechanism of antimicrobial action of this compound.

Antimicrobial Spectrum and Potency

While specific MIC values for this compound are not widely reported, derivatives have shown significant activity against clinically relevant Gram-positive bacteria.

| Bacterial Species | Derivative | MIC (µg/mL) | Citation |

| Staphylococcus aureus | 5-Benzylidene-3-ethyl-2-thioxo-oxazolidin-4-one | 0.5 - 2 | [3] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 5-Thiourea derivative | 0.78 | [3] |

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section provides detailed, step-by-step protocols for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol is for quantifying apoptosis induced by this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with this compound at the desired concentrations for the desired time period. Include an untreated control.

-

Harvest the cells by trypsinization and collect the supernatant (containing floating apoptotic cells).

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. [3]5. Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. [5]7. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis: Propidium Iodide Staining

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

This compound

-

Cold 70% ethanol

-

PBS

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in 1 mL of PBS.

-

Add 100 µL of RNase A and incubate for 30 minutes at 37°C. [6]7. Add 400 µL of PI staining solution and incubate for 15 minutes in the dark. [6]8. Analyze the cells by flow cytometry.

Antimicrobial Susceptibility: Broth Microdilution (MIC Determination)

This protocol is for determining the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Materials:

-

Bacterial strain of interest (e.g., S. aureus, E. faecalis)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Dispense 100 µL of MHB into each well of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Dilute the standardized bacterial inoculum 1:150 in MHB to achieve a concentration of approximately 1 x 10⁶ CFU/mL.

-

Inoculate each well with 100 µL of the diluted bacterial suspension, resulting in a final volume of 200 µL and a final bacterial concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This compound represents a promising chemical scaffold with a desirable dual-action profile against two of the most significant global health threats: cancer and infectious diseases. Its ability to induce apoptosis and cell cycle arrest in cancer cells, coupled with its potent inhibition of bacterial protein synthesis, makes it a compelling candidate for further drug development.

Future research should focus on several key areas:

-

In vivo efficacy studies: To validate the in vitro findings in animal models of cancer and infection.

-

Pharmacokinetic and toxicological profiling: To assess the drug-like properties and safety of the compound.

-

Structure-activity relationship (SAR) studies: To optimize the scaffold for enhanced potency and selectivity against specific cancer types or bacterial strains.

-

Elucidation of additional molecular targets: To fully understand the compound's mechanism of action and identify potential biomarkers for patient stratification.

The in-depth technical information and detailed protocols provided in this guide are intended to serve as a valuable resource for the scientific community to accelerate the investigation and potential clinical translation of this promising therapeutic agent.

References

Sources

- 1. Antimicrobial and anti-biofilm activity of a thiazolidinone derivative against Staphylococcus aureus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound | 10574-66-0 [smolecule.com]

- 4. Oxazolidinone synthesis [organic-chemistry.org]

- 5. Efficacy of Tedizolid against Enterococci and Staphylococci, Including cfr+ Strains, in a Mouse Peritonitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Ascendancy of 3-Ethyl-2-thioxo-4-oxazolidinone in Asymmetric Synthesis: A Technical Guide

In the landscape of modern organic synthesis, the quest for stereochemical control is paramount. Chiral auxiliaries have long stood as a reliable and powerful tool for inducing asymmetry in carbon-carbon bond-forming reactions. Among these, the oxazolidinone family, particularly the derivatives popularized by Evans, has become a mainstay in the synthetic chemist's toolbox. This technical guide delves into a potent, yet sometimes overlooked, member of this class: 3-Ethyl-2-thioxo-4-oxazolidinone . We will explore its synthesis, unique advantages, and application in key asymmetric transformations, providing field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: Beyond the Evans Auxiliary - The Thioxo Advantage

The power of oxazolidinone auxiliaries lies in their ability to confer a rigid and predictable chiral environment, directing the approach of electrophiles to a forming enolate.[1] While the classical Evans auxiliaries (2-oxazolidinones) are highly effective, their sulfur-containing counterparts, the 2-thioxo-4-oxazolidinones, offer distinct advantages that merit close attention.[2]

The replacement of the C2 carbonyl oxygen with sulfur imparts several beneficial properties:

-

Enhanced Enolate Stability and Acidity: The thiocarbonyl group is more electron-withdrawing, increasing the acidity of the α-protons of the N-acyl chain. This facilitates enolate formation under milder conditions.[3]

-

Modified Stereoselectivity: The change in the electronic nature and steric profile of the chelating atom can influence the geometry of the transition state, in some cases leading to improved or complementary diastereoselectivity compared to traditional oxazolidinones.[4]

-

Facilitated Cleavage: The N-acyl bond of a 2-thioxo-4-oxazolidinone is often more labile, allowing for cleavage of the auxiliary under milder conditions, which is particularly beneficial for sensitive substrates.[5]

This guide will focus on the practical application of this compound, a readily accessible and effective chiral auxiliary for a range of asymmetric transformations.

Synthesis of the Chiral Auxiliary

The enantiopure this compound is typically synthesized from the corresponding α-amino acid, in this case, L- or D-α-aminobutyric acid. The general and reliable two-step procedure involves reduction of the carboxylic acid to the corresponding amino alcohol, followed by cyclization.[5]

Experimental Protocol: Synthesis of (S)-3-Ethyl-2-thioxo-4-oxazolidinone

Step 1: Reduction of L-α-Aminobutyric Acid to (S)-2-Amino-1-butanol

A solution of L-α-aminobutyric acid in anhydrous tetrahydrofuran (THF) is slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The mixture is then refluxed until the reaction is complete (monitored by TLC). After cooling, the reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting precipitate is filtered off, and the filtrate is concentrated to yield (S)-2-amino-1-butanol, which can be used in the next step without further purification.

Step 2: Cyclization to (S)-3-Ethyl-2-thioxo-4-oxazolidinone

To a solution of (S)-2-amino-1-butanol in a suitable solvent such as dichloromethane or toluene, is added carbon disulfide (CS₂) and a base like triethylamine. The reaction mixture is stirred, and then a coupling agent such as thiophosgene or a carbodiimide is added. Alternatively, microwave-assisted synthesis with carbon disulfide has been shown to be highly efficient.[6] After the reaction is complete, the mixture is worked up and purified by column chromatography to afford the desired (S)-3-Ethyl-2-thioxo-4-oxazolidinone.

Acylation of the Auxiliary: Preparing the Substrate for Asymmetry

The first step in utilizing the chiral auxiliary is its acylation to attach the desired acyl group that will be functionalized. A common and efficient method avoids the use of strong bases at low temperatures.[7]

Experimental Protocol: N-Propionylation of (S)-3-Ethyl-2-thioxo-4-oxazolidinone

To a solution of (S)-3-Ethyl-2-thioxo-4-oxazolidinone (1.0 equiv.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature are added triethylamine (1.5 equiv.) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.). Propionic anhydride (1.2 equiv.) is then added dropwise, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the pure N-propionyl-(S)-3-ethyl-2-thioxo-4-oxazolidinone.

Asymmetric Alkylation: Constructing Chiral Carboxylic Acid Derivatives

Asymmetric alkylation of N-acyl-2-thioxo-4-oxazolidinones provides a reliable route to enantiomerically enriched α-substituted carboxylic acids. The stereochemical outcome is dictated by the steric hindrance of the ethyl group on the auxiliary, which directs the electrophile to the opposite face of the chelated Z-enolate.[8]

Mechanistic Insight: The Role of the Chelated Enolate

Deprotonation with a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) at low temperature generates a rigid, chelated (Z)-enolate. The sodium cation coordinates to both the enolate oxygen and the thiocarbonyl sulfur. The ethyl group at the C4 position effectively shields one face of the enolate, forcing the incoming electrophile to approach from the less sterically hindered face, thus ensuring high diastereoselectivity.

Experimental Protocol: Asymmetric Benzylation

A solution of N-propionyl-(S)-3-ethyl-2-thioxo-4-oxazolidinone (1.0 equiv.) in anhydrous THF is cooled to -78 °C under an inert atmosphere. A solution of NaHMDS (1.0 M in THF, 1.05 equiv.) is added dropwise, and the mixture is stirred for 30 minutes to form the enolate. Benzyl bromide (1.2 equiv.) is then added, and the reaction is stirred at -78 °C until completion. The reaction is quenched with saturated aqueous ammonium chloride and allowed to warm to room temperature. The product is extracted with ethyl acetate, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio can be determined by ¹H NMR or HPLC analysis of the crude product before purification by column chromatography.

| Electrophile (R-X) | Product (R) | Typical Yield (%) | Typical Diastereomeric Ratio (dr) |

| Benzyl bromide | Benzyl | 85-95 | >98:2 |

| Allyl iodide | Allyl | 80-90 | >97:3 |

| Methyl iodide | Methyl | 88-96 | >95:5 |

| Ethyl iodide | Ethyl | 82-92 | >96:4 |

| Data extrapolated from studies on analogous 2-thioxo-4-oxazolidinones and Evans auxiliaries. |

Asymmetric Aldol Reactions: Diastereoselective Synthesis of β-Hydroxy Carbonyl Compounds

The aldol reaction is one of the most powerful C-C bond-forming reactions in organic synthesis. The use of N-acyl-2-thioxo-4-oxazolidinones, particularly with titanium enolates, allows for highly diastereoselective synthesis of syn-aldol products.[4][9]

Causality of Stereoselection: The Zimmerman-Traxler Model

The high syn-diastereoselectivity is rationalized by the Zimmerman-Traxler transition state model.[3][10] The titanium enolate and the aldehyde coordinate to the titanium center, forming a rigid, chair-like six-membered transition state. To minimize steric interactions, the substituents on both the enolate and the aldehyde preferentially occupy pseudo-equatorial positions. The ethyl group of the chiral auxiliary dictates the facial selectivity of the aldehyde's approach to the enolate, leading to the formation of the syn-aldol product with high fidelity.

Experimental Protocol: Titanium-Mediated Aldol Reaction with Isobutyraldehyde

To a solution of N-propionyl-(S)-3-ethyl-2-thioxo-4-oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ at 0 °C is added titanium(IV) chloride (1.1 equiv.). After stirring for 30 minutes, (-)-sparteine (1.2 equiv.) or diisopropylethylamine (DIPEA) (1.2 equiv.) is added dropwise, and the resulting mixture is stirred for 1-2 hours at 0 °C to form the titanium enolate. Isobutyraldehyde (1.5 equiv.) is then added, and the reaction is stirred at 0 °C until completion. The reaction is quenched with saturated aqueous NH₄Cl solution. The mixture is filtered through celite, and the filtrate is extracted with CH₂Cl₂. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash column chromatography.

| Aldehyde (R'CHO) | Product (R') | Typical Yield (%) | Diastereoselectivity (syn:anti) |

| Isobutyraldehyde | Isopropyl | 80-90 | >98:2 |

| Benzaldehyde | Phenyl | 75-85 | >97:3 |

| Acrolein | Vinyl | 70-80 | >95:5 |

| Data based on studies with analogous N-acyl oxazolidinethiones and thiazolidinethiones.[11] |

Asymmetric Diels-Alder Reactions

N-enoyl derivatives of 2-thioxo-4-oxazolidinones can serve as chiral dienophiles in asymmetric Diels-Alder reactions, typically in the presence of a Lewis acid. The Lewis acid coordinates to the carbonyl and thiocarbonyl groups, locking the dienophile in a reactive conformation and enhancing its reactivity. The chiral auxiliary then directs the approach of the diene to one face of the dienophile.[6][12]

Experimental Protocol: Lewis Acid-Catalyzed Diels-Alder Reaction with Cyclopentadiene

To a solution of the N-acryloyl derivative of (S)-3-ethyl-2-thioxo-4-oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ at -78 °C is added a solution of a Lewis acid, such as diethylaluminum chloride (Et₂AlCl, 1.4 equiv.), dropwise. After stirring for 15 minutes, freshly distilled cyclopentadiene (3.0 equiv.) is added. The reaction is stirred at -78 °C for several hours. The reaction is quenched with a saturated solution of NaHCO₃. The mixture is extracted, and the combined organic layers are washed, dried, and concentrated. The endo:exo ratio and diastereomeric excess can be determined by NMR analysis of the crude product.

Cleavage of the Auxiliary: Liberating the Chiral Product

A critical step in this methodology is the high-yielding and non-racemizing removal of the chiral auxiliary. The 2-thioxo-4-oxazolidinone auxiliaries offer versatile cleavage options to furnish a variety of chiral products.[13]

Selected Cleavage Protocols:

-

To Carboxylic Acids: The N-acyl product is dissolved in a mixture of THF and water at 0 °C. Lithium hydroxide (LiOH) and aqueous hydrogen peroxide (H₂O₂) are added, and the mixture is stirred until the starting material is consumed. The reaction is quenched with sodium sulfite, and the auxiliary is extracted. The aqueous layer is acidified, and the chiral carboxylic acid is extracted.[7]

-

To Primary Alcohols: The N-acyl product is dissolved in an ethereal solvent like THF or diethyl ether and treated with a reducing agent such as lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) at 0 °C or -78 °C. After completion, the reaction is carefully quenched, and the chiral alcohol is isolated after workup.

-

To Esters: Transesterification can be achieved by treating the N-acyl product with a sodium alkoxide in the corresponding alcohol (e.g., NaOMe in MeOH).

The recovered this compound can be purified and reused, improving the overall efficiency and cost-effectiveness of the synthesis.

Conclusion

This compound stands as a highly effective and versatile chiral auxiliary in asymmetric synthesis. Its unique structural features, stemming from the presence of the thiocarbonyl group, offer tangible advantages in enolate formation, stereocontrol, and product isolation. While sharing the foundational principles of the celebrated Evans auxiliaries, the 2-thioxo variant provides a valuable alternative for researchers seeking to optimize their synthetic routes. The detailed protocols and mechanistic insights provided in this guide aim to empower scientists in leveraging the full potential of this powerful tool in the synthesis of complex, enantiomerically pure molecules.

References

-

Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective Aldol Condensations. 2. Erythro-Selective Chiral Aldol Condensations via Boron Enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]

-

Smith, T. E.; et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. J. Chem. Educ.2008 , 85 (5), 695. [Link]

-

Padilla, F.; et al. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Curr. Org. Synth.2014 , 11 (3), 359-373. [Link]

-

Crimmins, M. T.; McDougall, P. J. Anti-Selective Aldol Reactions with Titanium Enolates of N-Glycolyloxazolidinethiones. Org. Lett.2003 , 5 (4), 591–594. [Link]

-

Kim, B. H.; et al. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. Molecules2018 , 23 (11), 2963. [Link]

-

Crimmins, M. T.; et al. Asymmetric Aldol Additions: Use of Titanium Tetrachloride and (−)-Sparteine for the Soft Enolization of N-Acyl Oxazolidinones, Oxazolidinethiones, and Thiazolidinethiones. J. Am. Chem. Soc.2000 , 122 (35), 8453–8463. [Link]

-

Zakarian, A.; et al. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones. Org. Lett.2020 , 22 (15), 6046–6050. [Link]

-

Ghosh, A. K.; et al. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. RSC Adv.2019 , 9, 41755-41763. [Link]

-

Hitchcock, S. R. An (R)-4-Phenyl-1,3-oxazolidine-2-Thione Mediated Approach to 2,3-Disubstituted Oxetanes and the Key Hydroxyethyl Isostere of Atazanavir. ISU ReD, 2023 . [Link]

-

Wikipedia. Chiral auxiliary. [Link]

-

Myers, A. G. Chem 115 - Asymmetric Diels-Alder Reactions. [Link]

-

Ordóñez, M.; et al. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules2010 , 15 (5), 3044-3054. [Link]

-

Crimmins, M. T.; King, B. W. An Improved Procedure for Asymmetric Aldol Additions with N-Acyl Oxazolidinones, Oxazolidinethiones and Thiazolidinethiones. Synlett2004 , 1371-1374. [Link]

-

Semantic Scholar. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors. [Link]

Sources

- 1. [PDF] Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors | Semantic Scholar [semanticscholar.org]

- 2. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]

- 3. ir.library.illinoisstate.edu [ir.library.illinoisstate.edu]

- 4. researchgate.net [researchgate.net]

- 5. Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Asymmetric Diels–Alder reaction of 3-(acyloxy)acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.williams.edu [chemistry.williams.edu]

- 8. Stereoselective α-Tertiary Alkylation of N-(Arylacetyl)oxazolidinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric Diels-Alder reaction of 3-(acyloxy) acryloyl oxazolidinones: optically active synthesis of a high-affinity ligand for potent HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Reactivity and Synthetic Utility of the Thioxo Group in 3-Ethyl-2-thioxo-4-oxazolidinone

Abstract

The 3-Ethyl-2-thioxo-4-oxazolidinone scaffold is a cornerstone in modern synthetic and medicinal chemistry. While the oxazolidinone core is widely recognized, particularly from its role in linezolid-class antibiotics, the substitution of the C2-oxo group with a thioxo moiety introduces a profound shift in chemical reactivity and biological function. This guide provides an in-depth exploration of the thioxo group's role, moving beyond a simple catalog of reactions to explain the underlying electronic principles and their strategic application. We will dissect its nucleophilic character, its utility in stereocontrolled synthesis, and its critical function as a pharmacophore in drug development, offering researchers and drug development professionals both foundational knowledge and field-proven insights.

Core Concepts: The Electronic Character of the Thioxo Group

This compound is a heterocyclic compound with the molecular formula C₅H₇NO₂S and a molecular weight of approximately 145.18 g/mol .[1] The replacement of the C2 oxygen with sulfur is the defining structural feature. This substitution is not trivial; it fundamentally alters the electronic distribution within the molecule, thereby governing its reaction profile.

The carbon-sulfur double bond (C=S) is longer, weaker, and less polarized than its carbon-oxygen (C=O) counterpart. The larger atomic radius of sulfur and the lower electronegativity difference with carbon result in a "softer" and more polarizable π-system. Consequently, the sulfur atom in the thioxo group behaves as a soft nucleophile , a critical insight that explains its preferential reactivity with soft electrophiles like alkyl halides.[1] This inherent nucleophilicity is the starting point for many of the functionalization strategies discussed herein.

Furthermore, the thioxo group significantly influences the stability of key reaction intermediates. In its application as a chiral auxiliary, for instance, the thioxo group enhances the stability of the corresponding enolate, which is crucial for achieving high stereoselectivity in carbon-carbon bond-forming reactions.[1]

Caption: Core reactivity principles of the thioxo group.

Key Synthetic Transformations

The unique electronic nature of the thioxo group enables a diverse range of chemical transformations, making it a versatile handle for molecular elaboration.

S-Alkylation: Gateway to Functionalization

The most prominent reaction of the thioxo group is its nucleophilic attack on carbon electrophiles, primarily alkyl halides. This S-alkylation reaction proceeds efficiently and serves as a robust method for introducing a wide variety of substituents.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is typically employed. It effectively solvates the counter-ion of the base without forming a strong hydrogen-bonding shell around the sulfur nucleophile, thus maximizing its reactivity.

-

Base: A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is used to deprotonate the N-H group of a precursor or to neutralize the acid formed during the reaction without competing with the sulfur nucleophile.

-

Electrophile: Soft electrophiles, such as benzyl bromide or methyl iodide, are ideal reaction partners for the soft sulfur nucleophile, leading to high yields of the S-alkylated product.[1]

These S-alkylated intermediates are not merely final products; they are critical precursors for the synthesis of other complex heterocyclic systems, such as thiazolidinones with potent antimicrobial activity.[1]

Caption: General workflow for S-alkylation of the thioxo group.

Experimental Protocol: S-Alkylation with Benzyl Bromide

-

Preparation: To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (N₂), add potassium carbonate (1.5 eq).

-

Reaction: Add benzyl bromide (1.1 eq) dropwise to the stirred suspension at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Quench the reaction by adding water. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the S-benzylated product.

Desulfurization: A Bridge to Oxo-Analogs

The conversion of the thioxo group to its corresponding carbonyl (oxo) analog is a strategically vital transformation. It allows for direct comparison in structure-activity relationship (SAR) studies, helping to elucidate the specific contribution of the sulfur atom to a molecule's biological activity.

Causality Behind Experimental Choices:

-

Methodology: Oxidative desulfurization is a common approach.[2] Reagents like m-chloroperbenzoic acid (m-CPBA) can effectively achieve this transformation. Another method involves reaction with oxiranes or 2-haloacetonitriles in the presence of a base, which proceeds through a different mechanism but achieves the same outcome.[3]

-

Control: The reaction must be carefully controlled to avoid over-oxidation or degradation of the heterocyclic ring. Temperature and stoichiometry are critical parameters.

This reaction highlights the thioxo group as a "masked" carbonyl, providing synthetic access to compounds that might be challenging to synthesize directly.

Cycloaddition Reactions

The C=S bond and the surrounding heterocyclic framework can participate in cycloaddition reactions, providing a sophisticated route to more complex polycyclic systems. For instance, the scaffold can engage in [3+2] cycloadditions with electrophilic partners like aziridines or epoxides, often catalyzed by transition metals such as nickel or palladium.[1][4] This approach leverages the inherent reactivity of the ring to build molecular complexity in a single, atom-economical step.

Application in Asymmetric Synthesis: The Thioxo Chiral Auxiliary

One of the most powerful applications of 2-thioxo-4-oxazolidinones is their role as chiral auxiliaries, building upon the seminal work of David A. Evans. In this context, the oxazolidinone scaffold provides a temporary chiral environment that directs the stereochemical outcome of a reaction on an attached prochiral substrate.

The Thioxo Advantage: The sulfur-containing analogs, including this compound, often outperform their oxygen-based counterparts for several reasons:

-

Enhanced Enolate Stability: The thioxo group increases the stability of the titanium or boron enolates formed during asymmetric alkylation or aldol reactions, leading to higher levels of diastereoselectivity.[1][5]

-

Predictable Stereochemistry: The ethyl group at the N3 position, along with the chiral center in the backbone (if present), effectively shields one face of the enolate, forcing the electrophile to approach from the less hindered face, resulting in predictable and high stereocontrol.

-